molecular formula C12H12O3 B1429714 (2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid CAS No. 1226461-82-0

(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid

Cat. No.: B1429714
CAS No.: 1226461-82-0
M. Wt: 204.22 g/mol
InChI Key: AGSMHSCYVKXYDK-RMKNXTFCSA-N
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Description

(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid is a chemical compound with a unique structure that includes an indene moiety substituted with a methoxy group and an acetic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid typically involves the condensation of 6-methoxyindanone with acetic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the indene moiety to a single bond, forming a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives.

Scientific Research Applications

(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indene structure but different functional groups.

    6-methoxyindanone: A precursor in the synthesis of (2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid.

    Piperine: An alkaloid with a similar aromatic structure but different biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound for further study.

Properties

IUPAC Name

(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h4-7H,2-3H2,1H3,(H,13,14)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSMHSCYVKXYDK-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=CC(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(CC/C2=C\C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid
Reactant of Route 2
Reactant of Route 2
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid
Reactant of Route 3
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid
Reactant of Route 4
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid
Reactant of Route 5
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid
Reactant of Route 6
(2E)-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetic acid

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